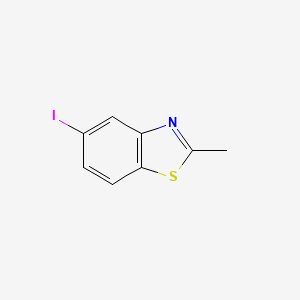

5-Iodo-2-methyl-1,3-benzothiazole

Overview

Description

5-Iodo-2-methyl-1,3-benzothiazole: is an organic compound with the molecular formula C8H6INS . It is a derivative of benzothiazole, where the hydrogen atom at the 5th position is replaced by an iodine atom, and the hydrogen atom at the 2nd position is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-1,3-benzothiazole typically involves the diazotization of 2-methyl-1,3-benzothiazol-5-amine, followed by the substitution of the diazo group with iodine. The reaction conditions generally include the use of sodium nitrite and hydrochloric acid for diazotization, and potassium iodide for the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogen derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution Reactions: Products include various substituted benzothiazoles.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include the corresponding hydrogen derivative of 2-methyl-1,3-benzothiazole

Scientific Research Applications

Chemistry: 5-Iodo-2-methyl-1,3-benzothiazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology and Medicine: Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the synthesis of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-1,3-benzothiazole and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The iodine atom can participate in halogen bonding, which enhances the binding affinity of the compound to its molecular targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Methyl-1,3-benzothiazole: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.

5-Bromo-2-methyl-1,3-benzothiazole: Similar structure but with a bromine atom instead of iodine, leading to different halogen bonding properties.

5-Chloro-2-methyl-1,3-benzothiazole: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.

Uniqueness: 5-Iodo-2-methyl-1,3-benzothiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to other halogens contribute to its unique properties, making it a valuable compound in various research and industrial applications .

Biological Activity

5-Iodo-2-methyl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an iodine atom and a methyl group on the benzothiazole ring. The synthesis typically involves halogenation and cyclization processes, which can be optimized for yield and purity. For instance, a study highlighted the efficient synthesis of benzothiazole derivatives through reactions involving substituted anilines and thioketones, leading to compounds with enhanced biological properties .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For example:

| Compound Code | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) |

|---|---|---|---|

| This compound | 17 | 15 | 14 |

In this evaluation, the zone of inhibition was measured using the disc diffusion method at a concentration of 100 µg/mL. The compound exhibited significant antibacterial effects, comparable to standard antibiotics like ciprofloxacin .

Antiviral Activity

Research has also explored the antiviral potential of benzothiazole derivatives, including this compound. A study reported that certain synthesized benzothiazoles demonstrated substantial antiviral activity against herpes simplex virus (HSV) and other viral strains. Specifically, compounds derived from benzothiazole showed viral reduction rates exceeding 50% in plaque reduction assays .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has garnered attention in recent years. Compounds similar to this compound have been screened against various cancer cell lines by the National Cancer Institute (NCI). Results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies suggest that substituents at different positions on the benzothiazole ring can enhance or diminish biological activity. For instance, methyl substitutions were found to reduce antimicrobial efficacy while hydroxyl groups tended to enhance it . This SAR insight is crucial for designing more potent derivatives.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Antimicrobial Screening : A comprehensive evaluation of synthesized benzothiazoles demonstrated that compounds with specific substitutions exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative strains.

- Antiviral Efficacy : In vitro studies showed that certain derivatives significantly inhibited viral replication in cell cultures infected with HSV and other viruses, indicating their potential as antiviral agents.

- Cytotoxicity Assessments : Cytotoxicity tests revealed that while some derivatives were highly effective against cancer cells, they maintained low toxicity towards normal cells, highlighting their therapeutic potential .

Properties

IUPAC Name |

5-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUODOEGHZZBDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347609 | |

| Record name | 5-Iodo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90414-61-2 | |

| Record name | 5-Iodo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.